2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester
Overview
Description
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, certain boronic acids and pinacol boronic esters, which are often used in Suzuki–Miyaura coupling reactions, can decompose in air . Therefore, it’s crucial to store these compounds under appropriate conditions to maintain their stability and effectiveness .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in metabolic pathways can lead to changes in metabolite levels and metabolic flux. Additionally, the compound’s ability to form stable complexes with proteins can affect protein function and cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boronic acid moiety of the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential for understanding the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, affecting their activity and the overall metabolic flux. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s boronic acid moiety can form stable complexes with transporters, facilitating its transport across cell membranes and its distribution within tissues. Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s boronic acid moiety can interact with specific targeting signals, directing it to specific compartments or organelles within the cell. These interactions are essential for understanding the compound’s activity and function in different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of cyclopropylboronic acid with thiazole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where cyclopropylboronic acid is reacted with a thiazole halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can convert the boronic ester moiety to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester has diverse applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
- Cyclopropylboronic acid pinacol ester
- Thiazole-5-boronic acid pinacol ester
- 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester stands out due to its unique combination of a cyclopropyl group and a thiazole ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBQVWYVATTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155623 | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245524-04-2 | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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